molecular formula C16H17IN2 B13079837 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine

5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine

Cat. No.: B13079837
M. Wt: 364.22 g/mol
InChI Key: DHSFWAMZEKEQCU-MDZDMXLPSA-N
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Description

5-Iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine is a pyrimidine derivative with a unique substitution pattern. Its structure features:

  • Iodo substituent at position 5: A bulky, electron-withdrawing group that influences electronic density and reactivity.
  • Methyl group at position 4: Enhances steric bulk and may stabilize the pyrimidine ring.
  • (E)-2-Phenylethenyl at position 6: A conjugated, planar substituent that may enhance π-π stacking interactions.

Properties

Molecular Formula

C16H17IN2

Molecular Weight

364.22 g/mol

IUPAC Name

5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine

InChI

InChI=1S/C16H17IN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+

InChI Key

DHSFWAMZEKEQCU-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)I

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.

    Coupling Reactions: The phenylethenyl group can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Features Biological/Physical Properties (if reported)
Target Compound 5-I, 4-Me, 6-(E-phenylethenyl), 2-$iPr) High steric bulk (iPr, I), conjugation (E-phenylethenyl), electron withdrawal (I) Not reported; inferred reactivity/activity from analogs
4-Methyl-6-phenylpyrimidin-2-amine 4-Me, 6-Ph, 2-NH$_2$ Planar phenyl (dihedral angle 29.4°–46.3°), hydrogen-bonding NH$_2$ Used in pesticides, molecular recognition applications
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-(aminomethyl), 6-Me, 2-Ph, 4-NH-(2-F-Ph) Hydrogen bonding (N–H⋯N), methoxy/fluoro groups enhance polarity Antimicrobial activity (analogs)
6-Methyl-4-(thietan-3-yloxy)pyrimidine 4-(thietan-3-yloxy), 6-Me, 2-S-acetate Thioether linkage, sulfur-mediated electronic effects Synthetic intermediate for bioactive molecules
Furochromenylideneamino pyrimidinones Furochromenylideneamino, thioxo groups Extended conjugation, heterocyclic moieties Analgesic, anti-inflammatory activities

Key Comparison Points

Substituent Effects on Reactivity :

  • The 5-iodo group in the target compound is a superior leaving group compared to chlorine in ’s chloropyrimidines, suggesting enhanced utility in cross-coupling reactions .
  • Methoxy () and thietan-3-yloxy () groups introduce polarity, whereas the target’s E-phenylethenyl group promotes planarity and conjugation .

Molecular Geometry :

  • Dihedral angles between aromatic rings in (29.4°–46.3°) indicate reduced planarity compared to the target’s E-phenylethenyl group, which likely adopts a coplanar conformation for optimal conjugation .
  • Steric hindrance from the isopropyl group (target) may limit rotational freedom, contrasting with smaller substituents like NH$_2$ () or S-acetate () .

Biological Activity: Furochromenylideneamino derivatives () exhibit analgesic/anti-inflammatory effects, attributed to extended π-systems and hydrogen bonding. The target’s iodo and ethenyl groups may similarly modulate bioactivity through hydrophobic interactions or halogen bonding . Fluorophenyl and methoxyphenyl substituents () enhance antimicrobial activity via polarity and hydrogen bonding, whereas the target’s iodo group could confer distinct binding properties .

Crystal Packing and Stability :

  • Weak C–H⋯O and C–H⋯π interactions stabilize ’s crystal structure. The target’s iodo group may promote halogen⋯π interactions, altering packing efficiency .

Biological Activity

5-Iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine, also known as (E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine, is a synthetic organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and research.

Molecular Characteristics:

PropertyDetails
Molecular Formula C16H17IN2
Molecular Weight 364.22 g/mol
IUPAC Name 5-iodo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine
CAS Number 70169-98-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials: The process begins with 2-isopropyl-4-methylpyrimidine and iodobenzene.
  • Iodination: Iodination of the pyrimidine precursor using iodine and an oxidizing agent such as hydrogen peroxide.
  • Styryl Group Introduction: The styryl group is introduced via a Heck reaction utilizing palladium catalysts.
  • Purification: The final product is purified through column chromatography or recrystallization.

These methods yield a compound that exhibits significant biological activity, particularly in cancer research.

Anticancer Properties

Research has indicated that 5-Iodo-4-methyl-6-styrylpyrimidine exhibits anticancer properties, particularly against various human cancer cell lines. A study highlighted its cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors that play critical roles in cancer cell proliferation and survival. The presence of iodine and the styryl group enhances its binding affinity and selectivity towards these targets.

Case Studies

  • Cytotoxicity Against Breast Cancer Cells:
    • In vitro studies demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells at concentrations ranging from 0.50.5 to 100μg/mL100\,\mu g/mL.
    • Comparative studies with other pyrimidine derivatives showed superior efficacy in terms of selective index.
  • Inhibition of Enzymatic Activity:
    • The compound also showed promising results in inhibiting the enzymatic activity of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Comparative Analysis

To better understand the unique properties of 5-Iodo-4-methyl-6-styrylpyrimidine, a comparison with similar compounds is insightful:

CompoundKey DifferencesBiological Activity
5-Iodo-2-isopropyl-4-methylpyrimidineLacks the styryl groupLimited activity
2-Isopropyl-4-methyl-6-styrylpyrimidineLacks iodineModerate activity
5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidineContains bromine instead of iodineReduced efficacy

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